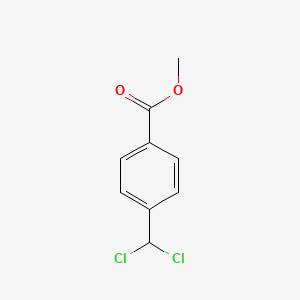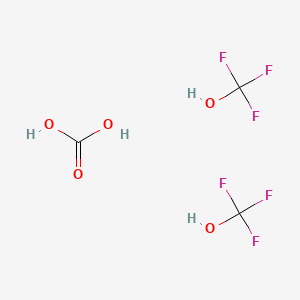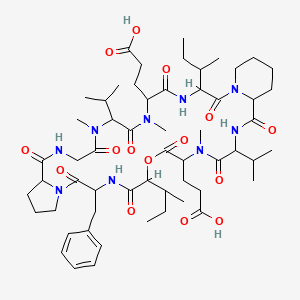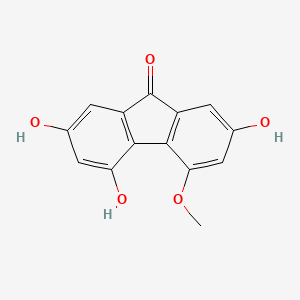
Benzoic acid, 4-(dichloromethyl)-, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid, 4-(dichloromethyl)-, methyl ester: is an organic compound with the molecular formula C9H8Cl2O2 It is a derivative of benzoic acid where the hydrogen atom at the para position is replaced by a dichloromethyl group, and the carboxyl group is esterified with methanol
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of benzoic acid, 4-(dichloromethyl)-, methyl ester typically involves the chlorination of methyl benzoate followed by esterification. One common method includes:
Chlorination: Methyl benzoate is reacted with chlorine gas in the presence of a catalyst such as iron(III) chloride to introduce the dichloromethyl group at the para position.
Esterification: The resulting chlorinated benzoic acid is then esterified with methanol in the presence of an acid catalyst like sulfuric acid to form the methyl ester.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes where the reactants are fed into a reactor under controlled conditions of temperature and pressure to optimize yield and purity. The use of advanced catalysts and purification techniques ensures the efficient production of high-quality this compound.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically resulting in the formation of benzoic acid derivatives.
Reduction: Reduction reactions can convert the dichloromethyl group to a methyl group, yielding methyl benzoate.
Substitution: The dichloromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Methyl benzoate.
Substitution: Various substituted benzoic acid esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions.
Biology and Medicine:
Pharmaceuticals: Potential use in the development of new drugs due to its unique chemical structure.
Biological Studies: Used in studies to understand the effects of dichloromethyl groups on biological systems.
Industry:
Polymers: Utilized in the production of specialty polymers.
Agrochemicals: Employed in the synthesis of agrochemical compounds.
Mecanismo De Acción
The mechanism by which benzoic acid, 4-(dichloromethyl)-, methyl ester exerts its effects involves interactions with various molecular targets. The dichloromethyl group can participate in electrophilic aromatic substitution reactions, influencing the reactivity of the compound. The ester functional group can undergo hydrolysis, releasing benzoic acid and methanol, which can further participate in biological pathways.
Comparación Con Compuestos Similares
- Benzoic acid, 4-methyl-, methyl ester
- Benzoic acid, 4-methoxy-, methyl ester
- Benzoic acid, 4-(dimethylamino)-, methyl ester
Comparison:
- Benzoic acid, 4-methyl-, methyl ester: Lacks the dichloromethyl group, making it less reactive in certain substitution reactions.
- Benzoic acid, 4-methoxy-, methyl ester: Contains a methoxy group, which affects its electron-donating properties and reactivity.
- Benzoic acid, 4-(dimethylamino)-, methyl ester: The presence of a dimethylamino group significantly alters its basicity and reactivity compared to the dichloromethyl group.
Uniqueness: Benzoic acid, 4-(dichloromethyl)-, methyl ester is unique due to the presence of the dichloromethyl group, which imparts distinct chemical properties and reactivity patterns, making it valuable in various synthetic and industrial applications.
Propiedades
Número CAS |
99846-96-5 |
|---|---|
Fórmula molecular |
C9H8Cl2O2 |
Peso molecular |
219.06 g/mol |
Nombre IUPAC |
methyl 4-(dichloromethyl)benzoate |
InChI |
InChI=1S/C9H8Cl2O2/c1-13-9(12)7-4-2-6(3-5-7)8(10)11/h2-5,8H,1H3 |
Clave InChI |
GIKUWIZHPKVSOC-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC=C(C=C1)C(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[1-(diethylaminomethyl)-2-hydroxyindol-3-yl]imino-3,5-dinitrobenzamide](/img/structure/B14077359.png)










